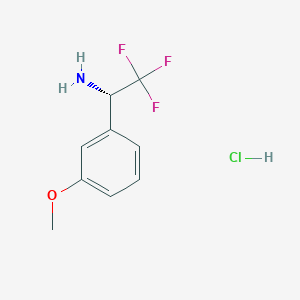

(S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride

Description

(S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride is a chiral amine derivative characterized by a trifluoromethyl group and a 3-methoxyphenyl substituent. Key physicochemical properties include:

- CAS Number: 2222471-40-9 (primary) , with an alternative CAS 856563-09-2 noted in some sources .

- Molecular Formula: C₉H₁₁ClF₃NO

- Molecular Weight: 241.64 g/mol .

- IUPAC Name: (1S)-2,2,2-trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride .

- Appearance: Typically supplied as a solid with purity ≥95% .

- Solubility: Soluble in polar solvents like methanol and DMSO .

The compound is utilized in pharmaceutical research, particularly as a chiral building block for synthesizing sulfonamides and other bioactive molecules . Its stereochemistry (S-configuration) is critical for interactions with biological targets, as enantiomers often exhibit distinct pharmacological profiles .

Properties

IUPAC Name |

(1S)-2,2,2-trifluoro-1-(3-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVCBTAGVFWILZ-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@@H](C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and trifluoroacetaldehyde.

Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 3-methoxybenzaldehyde with an amine source under acidic conditions.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.

Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the (S)-enantiomer.

Hydrochloride Salt Formation: Finally, the (S)-enantiomer is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated resolution processes, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can further modify the trifluoromethyl group or the aromatic ring using agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho and para to the methoxy group, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.

Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.

Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, and other electrophilic reagents.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Synthesis of Bioactive Compounds

(S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride serves as a key intermediate in the synthesis of various bioactive compounds. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for drug development. For instance, compounds derived from this amine have been explored for their potential as selective vasopressin receptor antagonists, which are of interest in treating conditions like heart failure and diabetes insipidus .

Fluorinated Building Blocks

The incorporation of fluorine into organic molecules is known to improve pharmacokinetic properties. This compound is utilized in the synthesis of fluorinated analogs of known drugs, enhancing their efficacy and selectivity . The presence of the trifluoromethyl group can significantly influence the biological activity of the resulting compounds.

Case Study 1: Vasopressin Receptor Antagonists

Recent studies have highlighted the use of this compound in developing vasopressin receptor antagonists. These compounds have shown promise in selectively targeting the V1a receptor without affecting V2 or oxytocin receptors, thereby minimizing side effects associated with peripheral actions .

Case Study 2: Antidepressant Research

Research has also indicated that derivatives of this compound may exhibit antidepressant properties. By modifying the amine structure and introducing various substituents, scientists are exploring new avenues for treating depression with potentially fewer side effects compared to traditional antidepressants .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Drug Development | Key intermediate in synthesizing selective vasopressin receptor antagonists and antidepressants. |

| Fluorinated Compounds Synthesis | Enhances lipophilicity and metabolic stability in drug candidates. |

| Biological Activity | Improves pharmacokinetic properties through fluorination. |

Mechanism of Action

The mechanism of action of (S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Methoxy Substitution Variations

Compounds differing in methoxy group position on the phenyl ring exhibit variations in electronic effects and steric hindrance:

Key Insight : The 3-methoxy derivative (target compound) balances electronic donation and steric effects, making it preferable in medicinal chemistry over ortho- or para-substituted analogs .

Halogen-Substituted Analogs

Fluorine or bromine substitutions alter lipophilicity and binding affinity:

Key Insight : Fluorine substitutions (e.g., 4-fluoro) enhance bioavailability, while bromine or trifluoromethyl groups increase steric bulk for targeted receptor interactions .

Enantiomeric and Stereochemical Variants

Enantiomers exhibit divergent biological activities:

Key Insight : The S-enantiomer is often selected for its optimized interaction with chiral binding pockets in enzymes like HSP90 .

Related Amines with Indole or Heterocyclic Moieties

Non-trifluoromethyl amines with indole cores share hydrogen-bonding motifs but differ in target selectivity:

Key Insight : While indole-based amines (e.g., tryptamine derivatives) share HSP90 binding via GLU527 and TYR604 , the trifluoromethyl group in the target compound enhances hydrophobic interactions and metabolic stability.

Biological Activity

(S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride (CAS Number: 2222471-40-9) is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C9H11ClF3NO

- Molecular Weight : 241.64 g/mol

- SMILES Notation : COC1=CC=CC(=C1)C(C(F)(F)F)N.Cl

- Hydrogen Bond Donor Count : 2

- Hydrogen Bond Acceptor Count : 5

- Rotatable Bond Count : 2

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The trifluoromethyl group and the methoxyphenyl moiety may influence its binding affinity and selectivity towards specific receptors.

Anticancer Potential

Recent studies suggest that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown IC50 values in the micromolar range against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.48 |

| Compound B | HCT-116 | 0.78 |

| (S)-Trifluoro Compound | MCF-7 | TBD |

These findings indicate that modifications in the chemical structure can enhance biological activity, suggesting a potential for further development as anticancer agents.

Neurotransmitter Modulation

The compound's structure suggests it may act on the serotonin and norepinephrine systems. Similar compounds have been shown to act as selective serotonin reuptake inhibitors (SSRIs), which could imply a role in mood regulation and potential therapeutic effects in depression and anxiety disorders.

Case Studies and Research Findings

A notable study investigated the effects of this compound on cell proliferation and apoptosis in cancer cell lines:

- Cell Proliferation Assay : The compound was tested on MCF-7 cells where it significantly inhibited cell growth.

- Apoptosis Induction : Flow cytometry analysis indicated an increase in apoptotic cells, correlating with elevated caspase-3 activity.

These results suggest that the compound may induce apoptosis through pathways involving caspase activation, making it a candidate for further investigation in cancer therapeutics.

Safety and Toxicology

While the compound shows promise in biological activity, safety assessments are crucial. The compound is classified with hazard statements indicating potential harmful effects such as:

- Harmful if swallowed (H302)

- Causes skin irritation (H315)

- Causes serious eye irritation (H319)

Q & A

Q. What are the recommended synthetic routes for (S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride?

The synthesis typically involves asymmetric reduction of a trifluoromethyl ketone precursor. For example, a chiral catalyst such as (R)- or (S)-BINAP-ligated ruthenium complexes can be used to achieve enantioselective reduction of 3-methoxy-substituted trifluoroacetophenone derivatives. Post-reduction, the amine is isolated as its hydrochloride salt via acidification with HCl. Purity levels ≥95% are achievable through recrystallization or chiral chromatography .

Q. How can researchers determine the solubility profile of this compound in common solvents?

Solubility can be assessed using gravimetric analysis: dissolve a known mass in solvents (e.g., water, DMSO, ethanol) at 25°C, filter saturated solutions, and quantify undissolved material. Polar aprotic solvents like DMSO typically show higher solubility due to the compound’s ionic nature (hydrochloride salt). Stability tests under varying pH (1–13) and temperatures (4–40°C) are recommended to optimize storage conditions .

Q. What spectroscopic methods are used for structural confirmation?

- NMR : H and F NMR confirm the presence of the 3-methoxyphenyl group (δ 3.8 ppm for OCH) and trifluoromethyl moiety (δ -60 to -70 ppm for CF).

- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion [M+H] at m/z 242.05 (CHFNO) and HCl adducts.

- IR : Stretching frequencies for NH (2500–3000 cm) and C-F (1100–1200 cm) validate the salt form .

Advanced Research Questions

Q. How is enantiomeric purity validated, and what thresholds are acceptable for pharmacological studies?

Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane:isopropanol (90:10) mobile phase resolves enantiomers. A purity ≥99% ee is required for in vivo studies to avoid off-target effects. X-ray crystallography can further confirm absolute configuration using heavy-atom derivatives (e.g., brominated analogs) .

Q. What role does the trifluoromethyl group play in modulating biological activity?

The CF group enhances metabolic stability by resisting oxidative degradation and improves lipophilicity (logP ~1.8), facilitating blood-brain barrier penetration. In kinase inhibition assays, analogs lacking the CF moiety show reduced binding affinity (e.g., IC values increase 10-fold in HSP90 inhibition studies) .

Q. How can researchers assess the compound’s potential as a chiral building block in drug discovery?

- Derivatization : React with sulfonyl chlorides or activated carboxylic acids to form amides/ureas for library synthesis.

- Pharmacokinetics : Conduct in vitro microsomal stability assays (human liver microsomes) to evaluate t and CYP450 inhibition.

- Crystallography : Co-crystallize with target proteins (e.g., serotonin receptors) to study binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.